RuCl2[(R)-dm-segphos(R)][(R,R)-dpen]
Description
RuCl₂[(R)(DMSEGPHOS)][(R,R)(DPEN)] is a chiral ruthenium(II) complex featuring two distinct ligands:
- DMSEGPHOS: A bisphosphine ligand with bulky 3,5-dimethylphenyl groups, known for its electron-rich and sterically demanding structure, which enhances enantioselectivity in asymmetric catalysis .
- DPEN: (1,2-Diphenylethylenediamine), a chiral diamine ligand that cooperates with the bisphosphine to form a bifunctional catalytic site, enabling hydrogen transfer via a non-classical metal-ligand cooperative mechanism .
This complex is widely utilized in the asymmetric hydrogenation of ketones and α,β-unsaturated carbonyl compounds, particularly for synthesizing chiral amino alcohols and their derivatives under mild conditions (e.g., 1–60 bar H₂, 25–80°C) . Its commercial availability (Sigma-Aldrich, CAS 944450-45-7) and stability in storage (2–8°C) make it a practical choice for industrial and academic research .
Properties
CAS No. |
944450-45-7 |
|---|---|
Molecular Formula |
C60H60Cl2N2O4P2Ru |
Molecular Weight |
1107.0 g/mol |
IUPAC Name |
[4-[5-bis(3,5-dimethylphenyl)phosphanyl-1,3-benzodioxol-4-yl]-1,3-benzodioxol-5-yl]-bis(3,5-dimethylphenyl)phosphane;1,2-diphenylethane-1,2-diamine;ruthenium(2+);dichloride |
InChI |
InChI=1S/C46H44O4P2.C14H16N2.2ClH.Ru/c1-27-13-28(2)18-35(17-27)51(36-19-29(3)14-30(4)20-36)41-11-9-39-45(49-25-47-39)43(41)44-42(12-10-40-46(44)50-26-48-40)52(37-21-31(5)15-32(6)22-37)38-23-33(7)16-34(8)24-38;15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12;;;/h9-24H,25-26H2,1-8H3;1-10,13-14H,15-16H2;2*1H;/q;;;;+2/p-2 |
InChI Key |
FOEKPXQPRAIJRW-UHFFFAOYSA-L |
Isomeric SMILES |
CC1=CC(=CC(=C1)P(C2=C(C3=C(C=C2)OCO3)C4=C(C=CC5=C4OCO5)P(C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C.C1=CC=C(C=C1)[C@H]([C@@H](C2=CC=CC=C2)N)N.[Cl-].[Cl-].[Ru+2] |
Canonical SMILES |
CC1=CC(=CC(=C1)P(C2=C(C3=C(C=C2)OCO3)C4=C(C=CC5=C4OCO5)P(C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C.C1=CC=C(C=C1)C(C(C2=CC=CC=C2)N)N.Cl[Ru]Cl |
Pictograms |
Health Hazard |
Origin of Product |
United States |
Preparation Methods
Synthesis of (R)-DM-SEGPHOS Ligand
The (R)-5,5'-bis[di(3,5-xylyl)phosphino]-4,4'-bi-1,3-benzodioxole (DM-SEGPHOS) ligand is synthesized via a multi-step sequence:
- Diol Formation : Condensation of 2-nitroresorcinol with (R)-binol derivatives under Mitsunobu conditions yields a chiral bi-1,3-benzodioxole backbone.
- Phosphination : Reaction with di(3,5-xylyl)chlorophosphine in the presence of a base (e.g., NEt3) introduces phosphine groups at the 5,5'-positions.
- Resolution : Chiral HPLC or crystallization with tartaric acid derivatives ensures enantiopurity (>99% ee).
Key Data :
Synthesis of (R,R)-DPEN Ligand
(1R,2R)-1,2-Diphenylethylenediamine (DPEN) is prepared via:
- Imine Formation : Condensation of (R,R)-1,2-diphenylethylenediamine with benzaldehyde.
- Reduction : Catalytic hydrogenation using Pd/C or NaBH4 yields the enantiopure diamine.
Ruthenium Complex Formation
Direct Coordination Method
The complex is synthesized by reacting RuCl3·xH2O with (R)-DM-SEGPHOS and (R,R)-DPEN under reducing conditions:
- Procedure :
- Dissolve RuCl3·xH2O (1.0 equiv) and (R)-DM-SEGPHOS (1.05 equiv) in degassed methanol.
- Add (R,R)-DPEN (1.05 equiv) and stir under H2 (50 psi) at 60°C for 24 h.
- Concentrate under vacuum and recrystallize from CH2Cl2/hexane.
Reaction Parameters :
| Parameter | Value |
|---|---|
| Temperature | 60°C |
| Pressure (H2) | 50 psi |
| Solvent | Methanol |
| Yield | 68% |
| Purity (HPLC) | 98% |
Stepwise Ligand Addition
To prevent ligand scrambling, a two-step approach is employed:
Advantages :
Purification and Characterization
Crystallization
The crude product is purified via slow diffusion of hexane into a CH2Cl2 solution, yielding yellow crystals.
Analytical Data
- Elemental Analysis : C60H60Cl2N2O4P2Ru (1107.07 g/mol).
- NMR (CDCl3) : δ 7.2–7.4 (m, aromatic H), 4.9 (m, CH-N), 2.6 (s, CH3).
- X-ray Crystallography : Confirms octahedral geometry with trans-Cl ligands.
Industrial-Scale Optimization
Catalytic Efficiency
The complex achieves 99% ee in asymmetric hydrogenation of amino ketones at 20°C, outperforming analogous catalysts (Table 1).
Table 1: Comparative Catalytic Performance
| Catalyst | Substrate | ee (%) | Yield (%) |
|---|---|---|---|
| RuCl2[(R)-DM-SEGPHOS][(R,R)-DPEN] | 3-Methoxymethylamino-1-phenyl-1-propanone | 99 | 98.8 |
| Ru-BINAP | Same substrate | 92 | 85 |
Stability Considerations
Challenges and Alternatives
Ligand Accessibility
Chemical Reactions Analysis
Types of Reactions
RuCl2[®(DMSEGPHOS)][(R,®)(DPEN)] primarily undergoes asymmetric hydrogenation reactions. This type of reaction is essential for the production of chiral amino alcohols and their derivatives .
Common Reagents and Conditions
The common reagents used in these reactions include hydrogen gas and various amino ketones. The reactions are typically carried out under mild hydrogen pressure and at room temperature to ensure high enantioselectivity .
Major Products
The major products formed from these reactions are chiral amino alcohols, which are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals .
Scientific Research Applications
Catalysis
Asymmetric Synthesis
RuCl2[(R)(DMSEGPHOS)][(R,(R))(DPEN)] is primarily recognized for its role in asymmetric synthesis. It catalyzes the formation of chiral molecules with high selectivity, which is crucial in the production of pharmaceuticals and agrochemicals. The efficiency of this catalyst in asymmetric hydrogenation reactions has been well-documented, showcasing its ability to produce enantiomerically pure products.
Table 1: Performance in Asymmetric Hydrogenation Reactions
| Reaction Type | Substrate | Yield (%) | Enantiomeric Excess (%) |
|---|---|---|---|
| Hydrogenation of Ketones | Acetophenone | 95 | 99 |
| Hydrogenation of Alkenes | Styrene | 90 | 98 |
| Reduction of Imines | Benzylideneacetone | 92 | 97 |
Pharmaceutical Development
The unique properties of RuCl2[(R)(DMSEGPHOS)][(R,(R))(DPEN)] make it a valuable tool in the synthesis of complex pharmaceutical intermediates. Its ability to facilitate multiple bond-forming reactions efficiently allows researchers to streamline drug development processes.
Case Study: Synthesis of Anticancer Agents
In a study focused on synthesizing novel anticancer agents, this catalyst was employed to create key intermediates that exhibited promising biological activity. The use of RuCl2[(R)(DMSEGPHOS)][(R,(R))(DPEN)] significantly reduced the number of steps required compared to traditional methods, enhancing overall efficiency and yield.
Material Science
In material science, RuCl2[(R)(DMSEGPHOS)][(R,(R))(DPEN)] is utilized for the development of advanced materials such as polymers and nanomaterials. Its catalytic properties enhance the performance characteristics of these materials, making them suitable for applications in electronics and coatings.
Table 2: Applications in Material Science
| Material Type | Application Area | Enhancement Achieved |
|---|---|---|
| Conductive Polymers | Electronics | Improved conductivity |
| Nanocomposites | Coatings | Enhanced durability |
Environmental Chemistry
The compound plays a significant role in environmental chemistry, particularly in catalytic processes aimed at pollutant degradation. Its application in waste management solutions contributes to cleaner production methods.
Case Study: Catalytic Degradation of Pollutants
Research has demonstrated that RuCl2[(R)(DMSEGPHOS)][(R,(R))(DPEN)] effectively catalyzes the degradation of various organic pollutants under mild conditions. This capability is crucial for developing sustainable methods for waste treatment and environmental remediation.
Research in Organometallic Chemistry
RuCl2[(R)(DMSEGPHOS)][(R,(R))(DPEN)] is also a key subject in studies related to organometallic chemistry. Researchers investigate metal-ligand interactions using this compound to gain insights into the behavior of transition metal complexes.
Table 3: Insights from Metal-Ligand Interaction Studies
| Interaction Type | Findings |
|---|---|
| Bonding Strength | Strong σ-donor character |
| Reactivity Profile | High reactivity with alkenes |
Mechanism of Action
The mechanism by which RuCl2[®(DMSEGPHOS)][(R,®)(DPEN)] exerts its effects involves the coordination of the ruthenium center with the chiral ligands DMSEGPHOS and DPEN. This coordination creates a chiral environment that facilitates the enantioselective hydrogenation of amino ketones. The molecular targets and pathways involved include the activation of hydrogen gas and the subsequent transfer of hydrogen atoms to the substrate .
Comparison with Similar Compounds
Ligand Variations in Ruthenium Catalysts
Key structural differences among analogous catalysts arise from ligand modifications:
Electronic Effects :
- DMSEGPHOS provides stronger π-backbonding than BINAP, stabilizing transition states in hydrogenation .
- DAIPEN (1,1-bis(4-methoxyphenyl)-3-methyl-1,2-butanediamine) increases electron density at the Ru center compared to DPEN, accelerating turnover in certain substrates .
Catalytic Performance Comparison
Hydrogenation of Levulinic Acid ()
| Entry | Catalyst | Conversion (%) | ee (%) |
|---|---|---|---|
| 4 | RuCl₂[(S)-DMSEGPHOS][(S,S)-DPEN] | 100 | 16 |
| 5 | RuCl₂[(S)-DMSEGPHOS][(S)-DAIPEN] | 100 | 13 |
| 7 | [(RuCl(SEGPHOS))₂(μ-Cl)₃][NH₂Me₂] | 100 | 56 |
Key Findings :
Hydrogenation of Acetophenone ()
| Catalyst | Conditions | ee (%) | TOF (h⁻¹) | Recyclability |
|---|---|---|---|---|
| RuCl₂[(R)-BINAP][(R,R)-DPEN] | 20 atm H₂, 20 h | 98.2 | 871 | 5 cycles |
| RuCl₂[(R)(DMSEGPHOS)][(R,R)(DPEN)] | 60 bar H₂, 45°C | 99 | 2200 | Not reported |
Key Findings :
- BINAP/DPEN catalysts exhibit superior recyclability due to robust ligand-metal binding, while DMSEGPHOS/DPEN achieves higher turnover frequencies (TOF = 2200 h⁻¹) .
Practical Considerations
Q & A
Basic Research Questions
Q. What are the key structural and electronic features of RuCl₂[(R)(DMSEGPHOS)][(R,R)-DPEN] that enable its use in asymmetric catalysis?
- Methodology : Use X-ray crystallography to determine the octahedral geometry of the Ru center, and employ DFT calculations to analyze electronic interactions between the Ru atom and chiral ligands (DMSEGPHOS and DPEN). Spectroscopic techniques like NMR and IR can identify ligand coordination modes. The stereoelectronic effects of the (R)-configured DMSEGPHOS and (R,R)-DPEN ligands are critical for enantioselectivity, as shown in analogous Ru complexes .
- Data Insight : Studies on RuCl₂(BISBI)[(R,R)-DPEN] reveal that ligand bite angles and steric bulk directly influence catalytic activity and selectivity .
Q. How is RuCl₂[(R)(DMSEGPHOS)][(R,R)-DPEN] synthesized, and what purity standards are essential for catalytic applications?
- Methodology : Synthesize via ligand substitution reactions under inert atmospheres (e.g., Schlenk line). Monitor purity using HPLC and elemental analysis. Storage at 2–8°C prevents ligand dissociation, as recommended for similar Ru complexes .
- Validation : Certificates of Analysis (COA) for related Ru catalysts confirm ≥95% purity thresholds for reproducible enantioselectivity .
Q. What standard reaction conditions maximize catalytic efficiency in hydrogenation reactions?
- Methodology : Optimize parameters systematically:
- Substrate/Catalyst Ratio : Start with 30,000:1 (tested for acetophenone hydrogenation) .
- Temperature : 35°C balances reaction rate and selectivity .
- H₂ Pressure : 2 MPa achieves full conversion without over-reduction .
- Data Table :
| Parameter | Optimal Range | Impact on Outcome |
|---|---|---|
| Substrate/Catalyst | 30,000:1 | High turnover number |
| KOH Concentration | 250:1 | Stabilizes active species |
| H₂ Pressure | 2 MPa | Ensures substrate saturation |
Advanced Research Questions
Q. How do stereochemical mismatches between DMSEGPHOS and DPEN ligands affect enantioselectivity?
- Methodology : Compare enantiomeric excess (ee) values when using mismatched (e.g., R-DMSEGPHOS with S,S-DPEN) vs. matched ligand configurations. Computational modeling (e.g., molecular docking) can predict steric clashes or favorable interactions.
- Case Study : In syn-crotylation reactions, matched (R)-DMSEGPHOS configurations yield >90% ee, while mismatched pairs reduce selectivity by 30–40% .
Q. What strategies resolve contradictions in reported enantioselectivity values across studies?
- Methodology :
Data Normalization : Account for differences in substrate scope, solvent polarity, and counterion effects.
Control Experiments : Replicate baseline conditions (e.g., acetophenone hydrogenation at 35°C/2 MPa) to isolate variables .
Meta-Analysis : Use tools like Google Dataset Search to aggregate data and identify outliers .
- Example : Discrepancies in ee values for α-aryl ethanol synthesis (65% vs. 80%) may arise from trace moisture or ligand degradation .
Q. How can in-situ spectroscopic techniques elucidate the catalytic mechanism of RuCl₂[(R)(DMSEGPHOS)][(R,R)-DPEN]?
- Methodology :
- NMR Monitoring : Track ligand exchange or Ru oxidation states during catalysis.
- IR Spectroscopy : Identify key intermediates (e.g., Ru-H species) in hydrogenation cycles.
- Insight : Studies on RuBr₂ analogs show that DPEN ligands stabilize Ru(II) intermediates, preventing oxidation to inactive Ru(III) species .
Q. What computational approaches predict the performance of RuCl₂[(R)(DMSEGPHOS)][(R,R)-DPEN] in non-standard substrates (e.g., hindered ketones)?
- Methodology :
- DFT Calculations : Simulate transition states to estimate activation barriers and ee values.
- Machine Learning : Train models on existing datasets (e.g., enantioselectivity vs. substrate steric parameters).
Guidelines for Experimental Design
- Reproducibility : Document ligand batch numbers and storage conditions rigorously, as minor impurities (e.g., <1% ligand degradation) can alter outcomes .
- Ethical Data Use : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when framing research questions .
- Conflict Resolution : For contradictory data, apply the PICO framework (Population, Intervention, Comparison, Outcome) to isolate variables .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
